molecular formula C13H15N3O B1492801 1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098051-14-8

1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No. B1492801
CAS RN: 2098051-14-8
M. Wt: 229.28 g/mol
InChI Key: PZBVJLQTXPGZCH-UHFFFAOYSA-N
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Description

“1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is a chemical compound. It is a brown-colored solid with a melting point of 156°C . It is soluble in DMSO and DMF .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, has been a subject of interest in many studies . The synthesis of these compounds often involves the reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with 4-anisaldehyde and p-substituted β-ketonitriles or with pyruvic acid and some aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is characterized by the presence of a pyrazole nucleus, which is a five-membered heterocycle . The chemical formula of this compound is C18H23N5O4 .


Physical And Chemical Properties Analysis

“1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is a brown-colored solid with a melting point of 156°C . It is soluble in DMSO and DMF . The compound has a chemical formula of C18H23N5O4 .

Scientific Research Applications

Synthetic Methodologies and Applications

Research on related heterocyclic compounds emphasizes the development of synthetic methodologies for constructing complex structures. For instance, studies have demonstrated various synthetic routes to create polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showcasing the versatility of heterocyclic chemistry in generating compounds with potential biological activity and material science applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). These methodologies are fundamental in expanding the chemical space of heterocyclic compounds, providing a foundation for discovering new materials and drugs.

Future Directions

The future directions for the study of “1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and pharmacological properties . Additionally, more research could be conducted to understand their mechanism of action and to evaluate their safety and potential applications in medicine and other fields .

properties

IUPAC Name

1-ethyl-3-pyridin-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-16-12-5-7-17-9-11(12)13(15-16)10-4-3-6-14-8-10/h3-4,6,8H,2,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBVJLQTXPGZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(COCC2)C(=N1)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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